Cas no 53163-44-3 (β-Carotene-d)

β-Carotene-d 化学的及び物理的性質
名前と識別子
-
- BETA-CAROTENE (10,10',19,19,19,19',19',19'-D8, 97%)
- -CAROTENE D8
- β-Carotene-d
- BETA-CAROTENE-10,10',19,19,19,19',19',19'-D8
- 2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene
- 53163-44-3
- beta -Carotene-d10
- beta-Carotene-d8
- CS-0374942
- HY-N0411S1
- 1331639-85-0
-
- インチ: 1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D
- InChIKey: OENHQHLEOONYIE-QVOKSWBTSA-N
- ほほえんだ: C(/C1=C(CCCC1(C)C)C)=C\C(\C([2H])([2H])[2H])=C(/[2H])\C=C\C(\C)=C\C=C\C=C(/C)\C=C\C(\[2H])=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C
計算された属性
- せいみつぶんしりょう: 544.488415754g/mol
- どういたいしつりょう: 544.488415754g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 40
- 回転可能化学結合数: 10
- 複雑さ: 1120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 9
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 13.5
β-Carotene-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N0411S1-1mg |
β-Carotene-d |
53163-44-3 | 96.42% | 1mg |
¥6800 | 2024-07-28 |
β-Carotene-d 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
β-Carotene-dに関する追加情報
Research Brief on β-Carotene-d (CAS: 53163-44-3): Recent Advances and Applications in Chemical Biology and Medicine
β-Carotene-d, a deuterium-labeled analog of β-carotene (CAS: 53163-44-3), has emerged as a critical tool in chemical biology and pharmaceutical research due to its unique isotopic properties. Recent studies have highlighted its utility in metabolic tracing, bioavailability studies, and antioxidant research. This brief synthesizes the latest findings on β-Carotene-d, focusing on its synthesis, applications, and mechanistic insights.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized β-Carotene-d to investigate the intestinal absorption and tissue distribution of β-carotene in murine models. The deuterium labeling allowed for precise tracking via mass spectrometry, revealing differential uptake patterns in liver and adipose tissues. This work underscores the compound's role in elucidating nutrient metabolism pathways.
Another breakthrough was reported in Free Radical Biology & Medicine, where β-Carotene-d served as a probe to quantify reactive oxygen species (ROS) scavenging kinetics. The study demonstrated that deuterium substitution at specific positions enhanced the compound's stability against oxidative degradation, suggesting potential applications in designing more robust antioxidant therapies.
Pharmaceutical applications of β-Carotene-d were further explored in a 2024 ACS Pharmacology & Translational Science paper, which detailed its use in pharmacokinetic modeling of retinoid derivatives. The deuterium label enabled researchers to distinguish endogenous versus administered compounds in plasma samples, addressing long-standing challenges in drug bioavailability assessments.
From a synthetic chemistry perspective, recent protocols (2023, Organic Process Research & Development) have optimized the production of β-Carotene-d using palladium-catalyzed deuterium exchange reactions, achieving >98% isotopic purity. This advancement significantly reduces production costs while maintaining the precision required for tracer studies.
The convergence of these studies positions β-Carotene-d as a multifaceted research tool with growing importance in nutraceutical development, cancer prevention research, and precision medicine approaches targeting vitamin A metabolism. Future directions may include its incorporation into nanoparticle delivery systems and combination therapies with other deuterated nutraceuticals.
53163-44-3 (β-Carotene-d) 関連製品
- 115016-95-0((S)-2-Hydroxy-4-phenylbutyric Acid)
- 2228263-78-1(4-(5-nitrothiophen-2-yl)oxypiperidine)
- 2154769-39-6((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)
- 886941-96-4(N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)
- 2228216-75-7(tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)
- 1807061-75-1(2-Chloro-5-(difluoromethyl)-3-iodopyridine-4-carboxylic acid)
- 478039-43-9(5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine)
- 1227565-01-6(6-Chloro-5-(4-fluorophenyl)picolinaldehyde)
- 2171439-45-3(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxan-3-yl}acetic acid)
